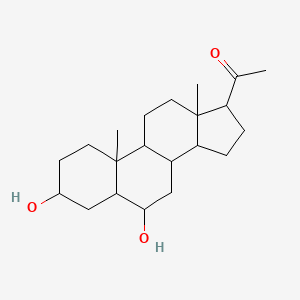

3alpha,6alpha-Dihydroxypregnan-20-one

Description

Properties

IUPAC Name |

1-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUZGDMRRLQZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Transformations of 3α,6α Dihydroxypregnan 20 One

Endogenous Biosynthetic Pathways in Biological Systems

The synthesis of 3α,6α-Dihydroxypregnan-20-one is an intricate process that begins with the steroid hormone progesterone (B1679170). The pathway involves sequential reduction and hydroxylation steps catalyzed by specific enzymes, primarily occurring in extrahepatic tissues.

Progesterone as a Precursor Substrate

Progesterone is the foundational molecule from which a variety of steroid hormones and neurosteroids are derived. In the pathway leading to 3α,6α-Dihydroxypregnan-20-one, progesterone undergoes a series of modifications, starting with the reduction of its A-ring. This initial transformation is a critical committing step that directs the molecule away from the major corticosteroid and androgen synthesis pathways.

Role of 5α-Reductase Isoforms (SRD5A1, SRD5A3) in Pregnane (B1235032) Reduction

The first enzymatic step in the conversion of progesterone to 3α,6α-Dihydroxypregnan-20-one is the reduction of the double bond between carbons 4 and 5, a reaction catalyzed by 5α-reductase (SRD5A). This results in the formation of 5α-dihydroprogesterone (5α-DHP). There are three known isoforms of 5α-reductase, with SRD5A1 and SRD5A2 being the most studied in steroid metabolism. SRD5A1, in particular, is involved in the conversion of progesterone to its 5α-reduced form. nih.gov While both SRD5A1 and SRD5A2 can catalyze the 5α-reduction of various steroid hormones, studies on SRD5A3 suggest it is primarily involved in protein N-linked glycosylation through the synthesis of dolichol and may not play a significant role in the 5α-reduction of progesterone. nih.govresearchgate.net Some research indicates that SRD5A3 does not convert progesterone to its 5α-reduced product. tmc.edutmc.edu

Function of 3α-Hydroxysteroid Dehydrogenase (AKR1C1) in the Formation of 3α-Hydroxyl Group

Following the 5α-reduction of progesterone to 5α-DHP, the resulting intermediate is a substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzyme belongs to the aldo-keto reductase (AKR) superfamily and is responsible for the reduction of the 3-keto group to a 3α-hydroxyl group, yielding 3α-hydroxy-5α-pregnan-20-one (allopregnanolone). The isoform AKR1C1, also known as 20α-hydroxysteroid dehydrogenase, exhibits 3α-HSD activity and is involved in the metabolism of progesterone. While its primary role is often cited as the reduction of progesterone to 20α-hydroxyprogesterone, it also participates in the formation of 3α-hydroxysteroids.

Involvement of 6α-Hydroxylase Activity in Progesterone Metabolism

The final step in the biosynthesis of 3α,6α-Dihydroxypregnan-20-one is the introduction of a hydroxyl group at the 6α position of 3α-hydroxy-5α-pregnan-20-one. This reaction is catalyzed by a specific 6α-hydroxylase. It is important to note that this enzyme is distinct from the cytochrome P450 steroid 6α-hydroxylase found in the liver, which acts on Δ4-3-ketosteroids like progesterone itself. The 6α-hydroxylase involved in this pathway specifically targets 5α-reduced pregnane steroids. nih.govaensiweb.com This enzymatic activity is characteristic of an extrahepatic pathway of progesterone metabolism. aensiweb.com The formation of 3α,6α-dihydroxy-5α-pregnan-20-one represents a terminal step in the inactivation of bioactive 5α-reduced metabolites of progesterone. aensiweb.com

Interplay of Steroidogenic Enzymes in Pregnane Synthesis

The biosynthesis of 3α,6α-Dihydroxypregnan-20-one exemplifies the coordinated action of several steroidogenic enzymes. The pathway is initiated by 5α-reductase, followed by 3α-hydroxysteroid dehydrogenase, and concluded by a specific 6α-hydroxylase. The efficiency and flux through this pathway are dependent on the expression and activity of these enzymes in various tissues. This enzymatic cascade highlights the complex regulatory network governing steroid hormone metabolism and the generation of a diverse array of biologically active and inactive compounds.

Table 1: Key Enzymes in the Endogenous Biosynthesis of 3α,6α-Dihydroxypregnan-20-one

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| 5α-Reductase 1 | SRD5A1 | Reduction of the C4-C5 double bond | Progesterone | 5α-Dihydroprogesterone |

| 3α-Hydroxysteroid Dehydrogenase | AKR1C1 | Reduction of the 3-keto group | 5α-Dihydroprogesterone | 3α-Hydroxy-5α-pregnan-20-one |

| 6α-Hydroxylase (extrahepatic) | - | Hydroxylation at the C6α position | 3α-Hydroxy-5α-pregnan-20-one | 3α,6α-Dihydroxypregnan-20-one |

Microbial Biotransformation and Chemoenzymatic Synthesis Approaches

The targeted synthesis of specific steroid molecules can be achieved through biotechnological methods, including microbial biotransformation and chemoenzymatic synthesis. These approaches offer the potential for regio- and stereoselective modifications of steroid scaffolds.

Microbial biotransformation utilizes whole microbial cells or isolated enzymes to carry out specific chemical reactions on a substrate. Numerous fungi and bacteria are known to hydroxylate progesterone at various positions. For instance, strains of Bacillus subtilis have been shown to produce 6α-hydroxyprogesterone from progesterone. aensiweb.com Fungi such as Aspergillus and Isaria species are also capable of introducing hydroxyl groups at different positions, including the formation of dihydroxylated products like 6β,11α-dihydroxyprogesterone. nih.govmdpi.com While the direct microbial synthesis of 3α,6α-Dihydroxypregnan-20-one has not been extensively documented, the known capabilities of microorganisms to perform 6α-hydroxylation on the progesterone molecule suggest the potential for developing a biocatalytic process. This would likely involve a multi-step fermentation or a cascade of enzymatic reactions.

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. In the context of 3α,6α-Dihydroxypregnan-20-one synthesis, this could involve the enzymatic 6α-hydroxylation of a suitable pregnane precursor, which is then chemically modified to introduce the 3α-hydroxyl group and the 20-keto function, or vice-versa. The high regio- and stereoselectivity of microbial hydroxylases makes them attractive tools for introducing the 6α-hydroxyl group, a step that can be challenging to achieve through purely chemical means. Further research and development in this area could lead to efficient and scalable synthetic routes to 3α,6α-Dihydroxypregnan-20-one and other complex steroids.

Table 2: Examples of Microbial Hydroxylation of Progesterone

| Microorganism | Product(s) | Reference |

|---|---|---|

| Bacillus subtilis | 6α-hydroxyprogesterone, 6β-hydroxyprogesterone, 20α-hydroxyprogesterone | aensiweb.com |

| Aspergillus brasiliensis | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone | nih.gov |

| Isaria farinosa | 6β,11α-dihydroxyprogesterone | mdpi.com |

Regio- and Stereoselective Hydroxylation by Fungal Systems for Steroid Modification

Fungal systems are powerful biocatalysts for the modification of steroids due to their highly specific enzymes that can introduce hydroxyl groups at various positions on the steroid nucleus. This regio- and stereoselectivity is of great interest for the synthesis of complex steroid derivatives. While the direct synthesis of 3α,6α-Dihydroxypregnan-20-one by fungal biotransformation is not extensively documented, studies on related pregnane derivatives demonstrate the potential of this approach.

For instance, the fungus Cladosporium sphaerospermum has been shown to hydroxylate pregnenolone (B344588) at the 6α, 6β, and 7β positions. tandfonline.com Similarly, Cladosporium cladosporioides can introduce hydroxyl groups at the 6α and 6β positions of a 3-keto-4-ene steroid derived from pregnenolone. tandfonline.com The entomopathogenic fungus Isaria farinosa is capable of hydroxylating progesterone derivatives at the 6β and 11α positions. nih.gov These examples highlight the capability of fungal enzymes to target the C6 position of the pregnane skeleton, a key step in the potential biosynthesis of 3α,6α-Dihydroxypregnan-20-one.

The hydroxylation of 5α-pregnanes by various fungi, including Calonectria decora and Rhizopus species, often results in complex mixtures of hydroxylated products. rsc.org For example, the hydroxylation of 3β-hydroxy-5α-pregnan-20-one with Rhizopus nigricans predominantly yields the 7β-hydroxylated product. rsc.org The biotransformation of pregnenolone by Botrytis cinerea can lead to the formation of 3β,11α,16β-trihydroxypregn-5-en-20-one. nih.gov These findings underscore the diversity of fungal hydroxylation patterns.

Table 1: Examples of Fungal Hydroxylation of Pregnane Derivatives

| Fungal Species | Substrate | Major Hydroxylation Positions |

|---|---|---|

| Cladosporium sphaerospermum | Pregnenolone | 6α, 6β, 7β |

| Cladosporium cladosporioides | Pregnenolone derivative | 6α, 6β |

| Isaria farinosa | Progesterone derivatives | 6β, 11α |

| Rhizopus nigricans | 3β-hydroxy-5α-pregnan-20-one | 7β |

| Botrytis cinerea | Pregnenolone | 11α, 16β |

Enzyme Engineering and Mutagenesis to Alter Hydroxysteroid Dehydrogenase Specificity

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a critical role in the biosynthesis and metabolism of steroids by catalyzing the interconversion of hydroxyl and keto groups at specific positions on the steroid nucleus. The regio- and stereospecificity of these enzymes make them valuable tools in synthetic biology and pharmacology. Enzyme engineering and mutagenesis techniques offer the potential to alter the substrate specificity and catalytic activity of HSDs to produce desired steroid compounds like 3α,6α-Dihydroxypregnan-20-one.

Metabolic Fate and Conjugation Reactions of Pregnane Derivatives

Once formed, pregnane derivatives such as 3α,6α-Dihydroxypregnan-20-one undergo further metabolism, primarily through conjugation reactions. These reactions increase the water solubility of the steroids, facilitating their excretion from the body.

Formation of Sulfated Steroid Metabolites

Sulfation is a common phase II metabolic reaction for steroids, catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. hyphadiscovery.com For a diol like 3α,6α-Dihydroxypregnan-20-one, sulfation can occur at either the 3α- or 6α-hydroxyl group, or potentially at both positions to form a disulfated metabolite. bham.ac.uk

The addition of a sulfate moiety generally decreases the biological activity of the steroid and increases its water solubility, which aids in its elimination. hyphadiscovery.com However, in some cases, sulfation can also lead to bioactivation. nih.gov The specific sulfotransferase involved and the position of sulfation can influence the ultimate biological fate of the metabolite. nih.gov

Glucuronidation and N-Acetylglucosaminidation of Pregnane Diols

Glucuronidation is another major pathway for the conjugation and elimination of steroid metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to the steroid. Pregnanediol glucuronide is a well-known major metabolite of progesterone. wikipedia.org

In addition to glucuronidation, N-acetylglucosaminidation has been identified as a significant metabolic pathway for pregnane diols and triols, particularly during pregnancy. nih.gov Studies have identified a series of pregnanediols and pregnanetriols that are doubly conjugated with both N-acetylglucosamine (GlcNAc) and either glucuronic acid or sulfuric acid in the urine of pregnant women. nih.gov

In these double conjugates, the sulfate or glucuronic acid moiety is typically located at the C-3 position, while the N-acetylglucosamine is attached at C-20. nih.gov The major steroid found to be conjugated with GlcNAc in both glucuronide and monosulfate fractions was 5α-pregnane-3α,20α-diol. nih.gov This indicates that conjugation with N-acetylglucosamine is a quantitatively important pathway for the metabolism of progesterone. nih.gov It is plausible that 3α,6α-Dihydroxypregnan-20-one could also be a substrate for such conjugation reactions, leading to the formation of sulfated, glucuronidated, or N-acetylglucosaminidated metabolites.

Table 2: Conjugation Reactions of Pregnane Diols

| Conjugation Type | Enzyme Family | Moiety Transferred | Common Attachment Points |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | Sulfonate | C-3, C-20 |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid | C-3 |

| N-Acetylglucosaminidation | Glycosyltransferases | N-acetylglucosamine | C-20 |

Endogenous Occurrence and Physiological Context Non Clinical

Cellular and Tissue Localization of 3α,6α-Dihydroxypregnan-20-one Metabolism

The synthesis of 3alpha,6alpha-Dihydroxypregnan-20-one from precursor steroids involves specific enzymes located in various cells and tissues.

Recent research has identified the lymphatic system as a key player in controlling the bioavailability of steroid hormones. nih.gov Lymphatic endothelial cells (LECs), which line the lymphatic vessels, have been shown to possess the necessary enzymatic machinery for steroid metabolism. nih.gov A pivotal study demonstrated that primary human LECs actively metabolize progesterone (B1679170), a primary precursor steroid. nih.gov Through analysis using thin-layer chromatography and liquid chromatography-mass spectrometry, it was discovered that LECs convert progesterone into a metabolite identified as 6α-OH-pregnanolone. nih.gov This finding is significant as it establishes that 6α-hydroxylation, a key step in the formation of 3alpha,6alpha-Dihydroxypregnan-20-one, occurs within these cells.

Furthermore, LECs express several steroid hormone receptors and enzymes like 17β-hydroxysteroid dehydrogenase 2, indicating they are both a source and a target of steroid hormones. nih.gov The conversion of 3-ketosteroids to their 3α-hydroxy forms is catalyzed by enzymes known as 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are members of the aldo-keto reductase (AKR) superfamily. wikipedia.orgnih.gov While these enzymes are found in various tissues, including the liver, their functional presence in LECs facilitates the local production of neuroactive steroids like 3alpha,6alpha-Dihydroxypregnan-20-one. nih.govnih.gov This localized metabolism within the lymphatic endothelium suggests a role in modulating immune responses, as progesterone and its metabolites were found to reduce inflammatory cytokine production in T cells. nih.gov

The gonads are primary sites of steroidogenesis, and studies in non-human animal models have confirmed the production of various pregnane (B1235032) compounds, including close structural relatives of 3alpha,6alpha-Dihydroxypregnan-20-one. Mass spectrometry-based metabolite profiling has become a crucial tool for investigating steroid homeostasis in animal tissues like the gonads. nih.govtohoku.ac.jpmdpi.com

Research using gas chromatography to analyze ovarian venous plasma in rats successfully identified and quantified several pregnane compounds secreted by the ovaries. nih.gov Among the detected metabolites was 3α-hydroxy-5α-pregnan-20-one (3α-OH), a compound that shares the core 3α-hydroxy-pregnan-20-one structure with the subject of this article. nih.gov The secretion of these 20-keto-pregnane compounds was found to increase in response to luteinizing hormone (LH), highlighting the dynamic hormonal control of their production in the ovary. nih.gov Another study focusing on pregnancy in aged rats also measured the in vitro conversion of pregnenolone (B344588) to metabolites like 20α-hydroxypregn-4-en-3-one (20-OHP4) in ovarian tissue, further demonstrating the ovary's capacity to produce a range of pregnane derivatives. nih.gov

These findings in rodent models establish that the gonads, particularly the ovaries, synthesize and secrete pregnane metabolites that are structurally and functionally related to 3alpha,6alpha-Dihydroxypregnan-20-one.

| Compound Name | Abbreviation | Peak Secretion Timepoint |

|---|---|---|

| Progesterone | - | Late Proestrus (Day 32) & Early Diestrus (Day 34) |

| 5α-pregnane-3,20-dione | 5α-DHP | Late Proestrus (Day 32) |

| 3α-hydroxy-5α-pregnan-20-one | 3α-OH | Late Proestrus (Day 32) |

| 20α-hydroxy-4-pregnen-3-one | 20α-DHP | Early Diestrus (Day 34) |

| 20α-hydroxy-5α-pregnan-3-one | 20α, 5α | Estrus (Day 33) |

| 5α-pregnane-3α, 20α-diol | DIOL | Estrus (Day 33) |

Circulating Levels and Profiles of Pregnane Metabolites in Non-Human Animal Models

Investigating the circulating levels of pregnane metabolites in non-human animal models provides insight into their systemic endocrine environment. Various studies have quantified a range of steroids in the plasma and other biological samples from species commonly used in research, such as primates, sheep, and pigs. endocrine-abstracts.org

A comparative study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed the plasma steroid profiles of healthy adult female pigs, sheep, and humans. endocrine-abstracts.org This research quantified several glucocorticoids and their precursors and metabolites, demonstrating that while these large animal models are similar to humans in being cortisol-dominant, there are subtle but important differences in their metabolic profiles. endocrine-abstracts.org For instance, the concentrations of cortisone (B1669442) and other metabolites varied between the species. endocrine-abstracts.org

Another comprehensive literature survey collated radioimmunoassay data on circulating steroid concentrations in several species, including rhesus monkeys, chimpanzees, rats, and mice. nih.gov This survey highlighted notable differences, such as the levels of estradiol (B170435) and progesterone between primates and rodents. nih.gov In rhesus macaques, studies have also utilized fecal samples to monitor androgen and glucocorticoid metabolites, which reflect circulating hormone levels. nih.gov While these studies provide valuable data on a wide array of pregnane and other steroid metabolites, the specific compound 3alpha,6alpha-Dihydroxypregnan-20-one was not explicitly reported in the circulating profiles of the animal models examined in these particular studies.

| Steroid | Human (n=6) | Pig (n=12) | Sheep (n=12) |

|---|---|---|---|

| Cortisol | 210.2 ± 37.86 | 167.8 ± 15.41 | 141.8 ± 10.29 |

| Corticosterone (B) | 6.65 ± 1.71 | 5.34 ± 0.57 | 4.01 ± 0.39 |

| 17-hydroxyprogesterone (17OH-P) | 1.08 ± 0.23 | 0.36 ± 0.10 | 0.13 ± 0.34 |

| Cortisone (E) | 34.54 ± 2.70 | 26.19 ± 2.46 | 23.33 ± 1.71 |

Comparative Analysis of Pregnane Metabolomes Across Different Biological Species

Comparative steroidomics reveals significant diversity in steroid metabolism and profiles across different species, which is crucial for interpreting data from animal models and understanding evolutionary endocrinology. endocrine-abstracts.orgnih.govnih.gov

Studies comparing large animals like pigs and sheep to humans have found that while they share a cortisol-dominant glucocorticoid profile, there are distinct differences in glucocorticoid metabolism. endocrine-abstracts.org These variations must be considered when using these species as models for human endocrine research. endocrine-abstracts.org Similarly, broader comparisons have noted significant differences in the levels of key reproductive steroids between primates and rodents. nih.gov

The advancement of techniques like urinary steroidomics has enabled non-invasive monitoring and comparison of steroid metabolites in a wide range of animals. A method developed for wildlife biomonitoring revealed clear qualitative and quantitative differences in the urinary steroid profiles of humans and giant pandas. nih.gov This approach can identify species-specific metabolites important for physiological monitoring. nih.gov

Even within humans, ethnicity has been shown to influence the urinary steroid profile, leading to the need for population-specific reference ranges for accurate clinical interpretation. nih.gov These cross-species and intra-species variations underscore that the pregnane metabolome is not uniform. It is shaped by the unique enzymatic activities and physiological demands of each species, reflecting distinct evolutionary paths in steroidogenesis and metabolism. endocrine-abstracts.orgnih.gov

Molecular Mechanisms and Receptor Interactions Non Clinical Research

Interactions with Steroid Hormone Receptors

General Principles of Ligand Recognition by Steroid Receptors

Steroid hormone receptors are a class of proteins found inside cells that act as transcription factors. wikipedia.orgnih.gov Their primary function is to regulate gene expression upon binding to their specific steroid hormones (ligands). glowm.comglowm.com These receptors typically reside in the cytoplasm, complexed with heat shock proteins (HSPs). nih.govyoutube.com Upon the steroid hormone diffusing across the cell membrane and binding to the receptor, the HSPs dissociate. nih.govyoutube.com This event triggers a conformational change in the receptor, leading to its activation. glowm.comacs.org

The structure of a typical steroid receptor is modular, consisting of several functional domains: youtube.comnih.govyoutube.comnih.gov

N-Terminal Domain (A/B): This region is highly variable among different receptors and contains a ligand-independent activation function (AF-1). nih.govnih.gov

DNA-Binding Domain (DBD) (C): This is a highly conserved region featuring zinc finger motifs that recognize and bind to specific DNA sequences known as Hormone Response Elements (HREs). nih.govyoutube.comyoutube.com This interaction is crucial for targeting the receptor to specific genes.

Hinge Region (D): A flexible domain that connects the DBD and the Ligand-Binding Domain and is involved in the receptor's translocation to the nucleus. youtube.comnih.gov

Ligand-Binding Domain (LBD) (E/F): Located at the C-terminal end, this domain is responsible for binding the specific steroid ligand. nih.govnih.gov The LBD is a globular structure composed of multiple alpha-helices that form a hydrophobic pocket. nih.govmdpi.com Ligand binding induces a significant conformational change in the LBD, particularly in a region known as helix 12. nih.govnih.gov This repositioning of helix 12 creates a surface that facilitates the recruitment of other proteins known as coregulators. nih.govnih.gov

Once activated and often dimerized, the receptor-ligand complex moves into the nucleus and binds to HREs on the DNA. wikipedia.orgglowm.comyoutube.com This binding allows for the recruitment of coregulator proteins, which can be either coactivators or corepressors. nih.govnih.gov Coactivators enhance gene transcription by helping to stabilize the transcription machinery and modifying chromatin structure, while corepressors inhibit transcription. glowm.comnih.gov The specific ligand (agonist vs. antagonist) determines the final conformation of the LBD and, consequently, which type of coregulator is recruited, dictating the ultimate biological response. nih.govannualreviews.orgoup.com

Modulation of Estrogen Receptor Activity by Related Dihydroxypregnanones

While direct studies on 3α,6α-Dihydroxypregnan-20-one's interaction with estrogen receptors (ERα and ERβ) are limited, research on related pregnane (B1235032) and DHEA metabolites provides insight into how such compounds can modulate ER activity. Some metabolites of dehydroepiandrosterone (B1670201) (DHEA), which share a core steroidal structure, have been shown to activate both ERα and ERβ. nih.gov For instance, androstenediol (B1197431) (ADIOL) can bind to ERα, and androstenedione (B190577) (ADIONE) can activate ERβ, albeit with lower affinity than the primary ligand, 17β-estradiol. nih.gov

The mechanism of action often involves direct binding to the ligand-binding pocket of the estrogen receptor, initiating the conformational changes and coregulator recruitment necessary for transcriptional activation. nih.govnih.gov However, the potency and specific effects can vary depending on the cell type and the specific target gene. nih.gov In some cases, the activation of ERs by these metabolites is indirect, requiring enzymatic conversion to estrogens by enzymes like aromatase. nih.gov The ability of these steroid metabolites to interact with ERs highlights a potential for cross-talk between different steroid signaling pathways. Furthermore, proteins like the Repressor of Estrogen Receptor Activity (REA) can selectively inhibit ER transcriptional activity, adding another layer of regulation. nih.gov

Enzyme Modulation by Pregnane Derivatives

Influence on Steroid-Metabolizing Enzyme Activities (e.g., 5α-reductase, HSDs)

Pregnane derivatives can significantly influence the activity of key steroid-metabolizing enzymes, thereby altering the balance of active steroid hormones.

5α-Reductase: This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), and also metabolizes progesterone (B1679170) into neuroactive steroids like allopregnanolone (B1667786). endocrine-abstracts.orgtaylorandfrancis.com Numerous synthetic pregnane derivatives have been developed and studied as inhibitors of 5α-reductase, particularly for conditions like benign prostatic hyperplasia. endocrine-abstracts.orgresearchgate.net Studies have shown that certain pregnenolone (B344588) derivatives can be highly effective and selective inhibitors of the type 2 isozyme of 5α-reductase (5α-R2), with some compounds exhibiting IC50 values in the low nanomolar range. endocrine-abstracts.orgresearchgate.net The inhibitory activity is often dependent on the specific chemical substitutions on the pregnane skeleton, such as the presence of a 4,6-diene-3,20-dione moiety or an ester group at the C-17 position. nih.govnih.gov Inhibition of this enzyme by pregnane derivatives can effectively decrease the production of DHT. endocrine-abstracts.orgresearchgate.net

Hydroxysteroid Dehydrogenases (HSDs): HSDs are a large family of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on steroids, playing a critical role in activating and inactivating steroid hormones. The influence of specific pregnane derivatives on various HSDs is an area of ongoing research to understand the fine-tuning of local steroid concentrations in various tissues.

Modulation of Neurotransmitter Systems by Related Neuroactive Steroids

Effects on Dopamine-Mediated Behavior in Rodent Models by Related Neurosteroids

The intricate relationship between neurosteroids and the dopaminergic system has been a subject of significant investigation, with studies in rodent models revealing complex modulatory effects on dopamine-mediated behaviors. While direct research on 3alpha,6alpha-Dihydroxypregnan-20-one is limited in this specific context, the actions of structurally related neurosteroids, particularly allopregnanolone (also known as 3alpha-hydroxy-5alpha-pregnan-20-one or 3alpha,5alpha-THP), provide critical insights into the potential interactions. These neurosteroids are known to interact with GABAergic and dopaminergic transmission, suggesting a possible role in behaviors and disorders influenced by these systems. nih.gov

Research has demonstrated that allopregnanolone can directly influence the mesencephalic dopaminergic projection to the nucleus accumbens, a key pathway in motivation and reward. nih.gov In freely moving rats, intracerebroventricular administration of allopregnanolone was found to dose-dependently increase the extracellular concentration of dopamine (B1211576) in the nucleus accumbens. nih.gov Furthermore, this neurosteroid was shown to significantly amplify the dopaminergic response to morphine, suggesting a synergistic interaction. nih.gov These findings indicate that the stimulatory effect of allopregnanolone on dopamine could mediate some of the behavioral effects of neurosteroids related to mood and motivation. nih.gov

Studies using behavioral paradigms that predict antipsychotic-like activity have further elucidated the impact of these neurosteroids. When administered to mice, allopregnanolone mimicked the effects of the classic dopamine receptor antagonist haloperidol (B65202) by reducing conditioned avoidance responses, apomorphine-induced climbing, and amphetamine-induced motor hyperactivity. nih.gov Allopregnanolone also induced catalepsy in a dose-dependent manner, an effect often associated with dopamine D2 receptor blockade. nih.gov Interestingly, sub-cataleptic doses of allopregnanolone were found to potentiate haloperidol-induced catalepsy, and this effect was blocked by the GABA(A) receptor antagonist picrotoxin. nih.gov This suggests that allopregnanolone's influence on dopamine-mediated behaviors is likely mediated through its action at GABA(A) receptors, leading to an increased GABAergic tone that functionally opposes dopaminergic transmission. nih.gov

The enzyme 5α-reductase, which is crucial for the synthesis of neurosteroids like allopregnanolone, also appears to play a modulatory role in dopamine receptor function. nih.gov In Sprague-Dawley rats, inhibition of 5α-reductase countered the sensorimotor gating deficits induced by the non-selective dopamine agonist apomorphine. nih.gov This suggests that neurosteroid synthesis is a necessary component for certain behavioral responses to dopaminergic agents. nih.gov

| Neurosteroid/System | Rodent Model | Key Behavioral or Neurochemical Finding | Reference |

|---|---|---|---|

| Allopregnanolone (AlloP) | Rat (Sprague-Dawley) | Dose-dependently increased dopamine release in the nucleus accumbens. nih.gov | nih.gov |

| Allopregnanolone (AlloP) | Rat (Sprague-Dawley) | Doubled the dopamine response to morphine in the nucleus accumbens. nih.gov | nih.gov |

| Allopregnanolone (3alpha,5alpha-THP) | Mouse | Reduced conditioned avoidance response, apomorphine-induced climbing, and amphetamine-induced hyperactivity. nih.gov | nih.gov |

| Allopregnanolone (3alpha,5alpha-THP) | Mouse | Induced dose-dependent catalepsy. nih.gov | nih.gov |

| 5α-reductase (Neurosteroid synthesis enzyme) | Rat (Sprague-Dawley) | Inhibition of this enzyme countered the sensorimotor gating deficits induced by the dopamine agonist apomorphine. nih.gov | nih.gov |

Cellular Signaling Pathways Affected by Pregnane Derivatives in in vitro Studies

Pregnane derivatives exert their biological effects by modulating a variety of cellular signaling pathways. These interactions are often complex, involving both genomic and non-genomic mechanisms. While the specific pathways affected by 3alpha,6alpha-Dihydroxypregnan-20-one are not fully elucidated, research on related pregnane compounds provides a framework for understanding their potential molecular actions.

One key target is the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for a wide range of xenobiotics and endogenous compounds. nih.gov In vitro studies using human liver cell lines have shown that PXR is involved in the activity of various substances and controls the expression of enzymes like Cytochrome P450 3A4 (CYP3A4), which is important for steroid catabolism. nih.gov Research in mouse Leydig cell lines suggests a link between PXR and the PI3K/AKT signaling pathway, which is crucial for cellular processes like growth and survival. nih.gov Activation of PXR can influence testosterone homeostasis, indicating a role for this receptor in regulating steroid synthesis and signaling. nih.gov

Progesterone, a foundational pregnane steroid, signals through its cognate progesterone receptor (PGR). Beyond its classical role as a nuclear transcription factor, the PGR can also engage in non-genomic signaling. nih.gov This rapid signaling can occur at the cell membrane, where PGR can interact with SH3-domain containing proteins like Src kinase, leading to the swift activation of the RAS/RAF/MAPK pathway. nih.gov This pathway is central to regulating cell proliferation, differentiation, and survival.

Other pregnane derivatives have been shown to influence pathways related to cellular stress and inflammation. Pregnenolone sulfate, for instance, can induce transcriptional changes in T cells that promote an immunosuppressive state. nih.gov In vitro, it activates the EIF2 signaling pathway, which is associated with the integrated stress response. nih.gov In contrast, pregnenolone itself has been observed to dampen the secretion of pro-inflammatory cytokines in macrophages by inhibiting signal activation through Toll-like receptors (TLR2/4). nih.gov Furthermore, doxorubicin (B1662922) toxicity studies have revealed that estrogenic synthesis is disrupted via decreased progesterone and pregnenolone levels, which is associated with altered levels of StAR protein and aromatase (P450arom). mdpi.com

The Hedgehog (Hh) signaling pathway, vital for embryonic development and adult tissue repair, is another target. mdpi.com Dysregulation of this pathway is implicated in fibrosis and other diseases. In vitro studies in hepatocytes have shown that certain pregnenolone derivatives can dampen the expression of genes associated with fibrosis that are downstream of TGF-β signaling, a pathway that often interacts with Hh signaling. mdpi.com

| Pregnane Derivative/Related Compound | Cell Type/Model | Affected Signaling Pathway | Observed In Vitro Effect | Reference |

|---|---|---|---|---|

| Pregnane Derivatives | Mouse Leydig Cells (MLTC-1) | Pregnane X Receptor (PXR), PI3K/AKT | PXR signaling, potentially via the PI3K/AKT pathway, was shown to regulate testosterone homeostasis. nih.gov | nih.gov |

| Progesterone | Generic (in vitro cell culture) | RAS/RAF/MAPK | Binding of PGR to Src kinase at the cell membrane can elicit rapid activation of the MAPK pathway. nih.gov | nih.gov |

| Pregnenolone Sulfate | Human T Cells | EIF2 Pathway | Activated the EIF2 pathway, triggering an integrated stress response. nih.gov | nih.gov |

| Pregnenolone | Macrophages | Toll-like Receptor (TLR) Signaling | Inhibited pro-inflammatory cytokine secretion by promoting the degradation of TLR2/4. nih.gov | nih.gov |

| Pregnenolone Derivative (Oxy210) | Hepatocytes | TGF-β Signaling | Dampened the increased expression of TGF-β target genes associated with fibrosis. mdpi.com | mdpi.com |

| Progesterone and Pregnenolone | General (in vivo context) | Steroidogenic Acute Regulatory (StAR) Protein / Aromatase (P450arom) | Doxorubicin toxicity studies showed decreased levels of progesterone and pregnenolone, linked to changes in StAR and P450arom. mdpi.com | mdpi.com |

Advanced Analytical Methodologies for Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Steroids

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of steroids, including pregnane (B1235032) metabolites like 3alpha,6alpha-Dihydroxypregnan-20-one. It is often considered a "gold standard" due to its high specificity and sensitivity. conquerscientific.com The methodology combines the superior separation capabilities of gas chromatography with the precise mass detection of mass spectrometry.

The development of a robust GC-MS method for pregnane metabolites involves several critical steps to ensure its suitability for a specific analytical purpose. conquerscientific.com Key optimized parameters typically include the GC column type, temperature programming, carrier gas flow rate, and mass spectrometer settings. For instance, a common approach involves using a capillary column like a 5% phenyl / 95% dimethylpolysiloxane column, with a programmed temperature gradient to achieve optimal separation of various metabolites. rsc.org

Method validation is a crucial process to demonstrate that the analytical method is reliable and reproducible. conquerscientific.com Validation parameters, as outlined by regulatory guidelines, typically include:

System Suitability: Ensures the chromatography system is performing correctly.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Sensitivity: Determined by the limit of detection (LOD) and limit of quantification (LOQ).

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. rsc.org

A study developing a GC-MS method for the analysis of seven metabolites in pregnant women, for example, validated their method across these parameters to ensure its reliability for clinical research. rsc.org

The specificity of GC-MS in steroid analysis is high, allowing for the positive identification of a particular substance in a sample. conquerscientific.com To enhance sensitivity, especially for low-concentration metabolites, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte of interest, which significantly increases the signal-to-noise ratio and lowers the detection limits. nih.gov

For even greater specificity and to reduce background interference, tandem mass spectrometry (GC-MS/MS) can be utilized. This technique provides the precision required to reliably interpret physiologically relevant levels of steroids. nih.gov The use of different ionization techniques, such as negative ion chemical ionization (NICI), can also improve sensitivity for certain steroid derivatives. nih.gov For example, a highly sensitive GC-MS/MS bioanalytical assay for free testosterone (B1683101) demonstrated an assay range between 0.250 and approximately 100 pg/mL. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Profiling and Conjugate Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and versatile tool for steroid profiling, offering several advantages over GC-MS. A key benefit is that it often does not require the derivatization step necessary for GC-MS, which can simplify sample preparation and reduce analysis time. nih.gov LC-MS/MS is particularly well-suited for the analysis of conjugated steroids, such as glucuronides and sulfates, which are common forms of steroid excretion.

The combination of the physical separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry provides high sensitivity and specificity. nih.gov This allows for the simultaneous analysis of multiple steroids in a single run from a small sample volume, which is highly advantageous in clinical and research settings. nih.gov

Targeted metabolomics focuses on the measurement of a defined group of metabolites, in this case, a panel of steroids. This approach is hypothesis-driven and aims to provide quantitative data on specific metabolic pathways. nih.gov LC-MS/MS is the predominant platform for targeted steroid metabolomics due to its ability to perform highly sensitive and specific quantification of multiple analytes simultaneously. creative-proteomics.com

In a targeted LC-MS/MS method, specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), are monitored for each steroid. This provides a high degree of selectivity and sensitivity, enabling the detection of steroids at very low concentrations. caymanchem.com For example, a developed LC-MS/MS method for the analysis of progesterone (B1679170) and 16 of its metabolites achieved femtomolar sensitivity. nih.gov

The table below provides an example of validation parameters for an LC-MS/MS method for steroid analysis.

Interactive Data Table: Example Validation Parameters for a Targeted LC-MS/MS Steroid Assay

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

|---|---|---|---|---|---|

| Steroid A | 0.1 - 100 | 0.1 | < 5% | < 7% | 95 - 105% |

| Steroid B | 0.5 - 200 | 0.5 | < 6% | < 8% | 92 - 103% |

| Steroid C | 0.05 - 50 | 0.05 | < 8% | < 10% | 90 - 110% |

Development of Radioimmunoassay (RIA) for Pregnane Metabolite Quantification in Research Settings

Radioimmunoassay (RIA) is a highly sensitive and specific in-vitro assay technique that utilizes radiolabeled molecules to measure the concentration of substances, such as hormones. mpbio.com Although largely succeeded by mass spectrometry-based methods in many research applications, RIA can still be a valuable tool, particularly when high throughput is required and the necessary antibodies are available.

The development of an RIA for a pregnane metabolite, such as pregnanediol-3-glucuronide (B129214) (a major metabolite of progesterone), involves several key steps. First, a specific antibody against the target metabolite must be produced. This is typically achieved by coupling the metabolite (hapten) to a larger carrier protein, like bovine serum albumin (BSA), to make it immunogenic. nih.gov The resulting immunogen is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies. nih.gov

A radiolabeled version of the metabolite is also required. nih.gov The assay works on the principle of competitive binding, where the unlabeled metabolite in the sample competes with the radiolabeled metabolite for a limited number of antibody binding sites. By measuring the amount of bound radioactivity, the concentration of the metabolite in the sample can be determined by comparison to a standard curve. mpbio.com

A significant advantage of some RIA methods, particularly for conjugated metabolites like glucuronides, is the ability to directly measure them in diluted urine without the need for a hydrolysis step, which is often required for GC-MS analysis. nih.gov

Advancements in Sample Preparation and Derivatization Techniques for Complex Biological Matrices

The analysis of 3alpha,6alpha-Dihydroxypregnan-20-one and other steroids in complex biological matrices such as plasma, urine, and tissue requires efficient sample preparation to remove interfering substances and enrich the analytes of interest.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate analytes from a liquid sample.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption.

For GC-MS analysis, derivatization is a mandatory step to increase the volatility and thermal stability of the steroids. nih.gov The most common derivatization method is silylation , which involves replacing active hydrogen atoms in hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.gov

In LC-MS/MS, while not always necessary, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity. nih.gov For example, derivatization with reagents containing a permanently charged group can significantly improve the signal in electrospray ionization.

The table below summarizes some common derivatization reagents and their applications in steroid analysis.

Interactive Data Table: Common Derivatization Reagents for Steroid Analysis

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Ketone | GC-MS | Increase volatility and thermal stability |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Ketone | GC-MS | Increase volatility and thermal stability |

| Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl | GC-MS (NICI) | Introduce electrophoric group for enhanced sensitivity |

| Girard's Reagent T | Ketone | LC-MS/MS | Introduce a permanently charged group for enhanced ionization |

| 2-Hydrazinopyridine | Ketone | LC-MS/MS | Enhance ionization efficiency |

Future Research Directions and Unexplored Avenues

Elucidating Novel Enzymes and Regulatory Factors in 3α,6α-Dihydroxypregnan-20-one Biosynthesis

The biosynthesis of steroid hormones is a complex process involving a series of enzymatic reactions. nih.govvanderbilt.edu The production of specific steroids is determined by the tissue-specific expression of steroidogenic enzymes. nih.gov While the general pathways of steroidogenesis are well-documented, the specific enzymes and regulatory factors involved in the synthesis of less common steroids like 3α,6α-dihydroxypregnan-20-one are not fully characterized.

Future research should focus on identifying and characterizing the novel cytochrome P450 enzymes and hydroxysteroid dehydrogenases (HSDs) responsible for the sequential hydroxylation of pregnenolone (B344588) or progesterone (B1679170) at the 3α and 6α positions. The initial step in steroid hormone synthesis is the conversion of cholesterol to pregnenolone by the enzyme cytochrome P450 11A1. vanderbilt.edu From pregnenolone, various pathways diverge to produce a wide array of steroids. The 6α-hydroxylation step is known to be mediated by cytochrome P450 enzymes. vulcanchem.com However, the specific isozymes involved and their regulation require further investigation.

Furthermore, understanding the regulatory mechanisms governing the expression and activity of these enzymes is crucial. This includes investigating the role of nuclear receptors, such as the Pregnane (B1235032) X Receptor (PXR), which is known to regulate steroid synthesis. nih.gov PXR can be activated by a variety of endogenous and exogenous compounds and plays a role in a potential negative feedback loop where steroids regulate their own synthesis. nih.gov Research into the transcriptional regulation of the genes encoding these biosynthetic enzymes will provide a more complete picture of how the production of 3α,6α-dihydroxypregnan-20-one is controlled.

Table 1: Key Areas for Future Research in Biosynthesis

| Research Area | Key Questions to Address |

| Enzyme Identification | What specific cytochrome P450 and HSD isozymes catalyze the 3α- and 6α-hydroxylation of pregnane precursors? |

| Regulatory Factors | What transcription factors, nuclear receptors (e.g., PXR), and signaling pathways control the expression of these enzymes? |

| Tissue Specificity | In which tissues and cell types are the enzymes for 3α,6α-dihydroxypregnan-20-one synthesis primarily expressed? |

| Substrate Specificity | What are the primary precursors for the synthesis of 3α,6α-dihydroxypregnan-20-one? |

Investigating the Biological Roles of 3α,6α-Dihydroxypregnan-20-one in Understudied Non-Human Organisms

While some research has been conducted in animal models, the biological roles of 3α,6α-dihydroxypregnan-20-one in a broader range of non-human organisms remain largely unexplored. For instance, pregnane steroids have been isolated from various natural sources, including plants and marine organisms. nih.govnih.gov Investigating the function of 3α,6α-dihydroxypregnan-20-one in these organisms could reveal novel physiological roles and evolutionary conservation of its functions.

Future studies could explore its role in the reproductive processes of different species, as steroid hormones are key regulators of reproduction. researchgate.netnih.gov Additionally, its potential as a pheromone or a defensive compound in certain organisms warrants investigation. Comparative studies across different animal phyla could provide insights into the fundamental biological activities of this steroid.

Development of Isomer-Specific Analytical Techniques for Pregnane Steroids

A significant challenge in steroid research is the differentiation of isomers, which are molecules with the same atomic composition but different structural arrangements. biocompare.com Pregnane steroids, including 3α,6α-dihydroxypregnan-20-one, exist as numerous isomers, and distinguishing between them is critical as they can have vastly different biological activities. biocompare.comchromatographytoday.com

Traditional analytical methods like mass spectrometry (MS) alone often cannot differentiate between structural isomers. thermofisher.cn Therefore, the development of advanced, isomer-specific analytical techniques is a high priority. Future research should focus on:

Advanced Chromatographic Methods: Developing novel liquid chromatography (LC) and gas chromatography (GC) methods with high resolving power to separate closely related pregnane isomers. thermofisher.cnnih.gov Techniques like two-dimensional liquid chromatography could be further optimized for this purpose. nih.gov

Novel Mass Spectrometry Techniques: Exploring advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS) and tandem MS (MS/MS) with sophisticated fragmentation strategies, to distinguish between isomers based on their three-dimensional shape and fragmentation patterns. nih.govmdpi.com

Chiral Separation Techniques: As many steroids are chiral, the development of efficient chiral chromatography methods is essential for separating enantiomers and diastereomers. chromatographytoday.comrotachrom.com

Table 2: Comparison of Analytical Techniques for Isomer Separation

| Technique | Advantages | Challenges |

| Liquid Chromatography (LC) | Versatile, can be coupled with MS. thermofisher.cn | May lack resolution for very similar isomers. biocompare.com |

| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization for non-volatile steroids. |

| Mass Spectrometry (MS) | High sensitivity and specificity for molecular weight. thermofisher.cn | Cannot differentiate isomers without prior separation. thermofisher.cn |

| Ion Mobility-MS (IM-MS) | Provides information on molecular shape, aiding isomer separation. biocompare.com | Still an emerging technique for routine steroid analysis. |

Application of Omics Technologies (e.g., Steroidomics, Enzymomics) to Pregnane Research

The advent of "omics" technologies offers powerful tools to study steroids on a global scale. Steroidomics , the comprehensive analysis of all steroids in a biological system, can provide a snapshot of the steroid profile under different physiological or pathological conditions. frontiersin.orgnih.govnih.gov Applying steroidomics to tissues known to produce or be targeted by 3α,6α-dihydroxypregnan-20-one could reveal novel correlations and metabolic pathways. nih.govresearchgate.net

Enzymomics , the large-scale study of enzymes and their activities, can be used to identify the full complement of steroidogenic enzymes in a particular tissue. This approach could be instrumental in discovering the currently unknown enzymes involved in 3α,6α-dihydroxypregnan-20-one biosynthesis.

Integrating these omics datasets with other high-throughput data, such as transcriptomics and proteomics, will provide a systems-level understanding of the regulation and function of this pregnane steroid.

Advanced Mechanistic Studies on Receptor and Enzyme Interactions (Non-Clinical)

Understanding how 3α,6α-dihydroxypregnan-20-one interacts with its molecular targets is fundamental to elucidating its biological role. While it is known to modulate GABA-A receptors, detailed mechanistic studies at the molecular level are needed. vulcanchem.com

Future non-clinical research should employ techniques such as:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the three-dimensional structure of 3α,6α-dihydroxypregnan-20-one bound to its receptor or metabolizing enzymes. This would provide precise information about the binding pocket and the key amino acid residues involved in the interaction.

Computational Modeling and Molecular Dynamics Simulations: To simulate the binding process and predict the binding affinities of 3α,6α-dihydroxypregnan-20-one and its analogs to various receptors and enzymes. researchgate.net

In Vitro Binding Assays: To quantitatively measure the binding affinity and kinetics of the steroid with its targets, including various subtypes of GABA-A receptors and other potential receptors. wikipedia.org

Enzyme Kinetics Studies: To characterize the kinetics of the enzymes that synthesize and metabolize 3α,6α-dihydroxypregnan-20-one, providing insights into the efficiency and regulation of these processes.

By pursuing these future research directions, the scientific community can significantly advance our knowledge of 3α,6α-dihydroxypregnan-20-one, paving the way for a deeper understanding of its physiological significance.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 3alpha,6alpha-Dihydroxypregnan-20-one?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemical configurations at C3 and C5. Compare chemical shifts with structurally analogous pregnane derivatives (e.g., 3beta-hydroxy-5beta-pregnan-20-one ). Mass spectrometry (MS) can validate molecular weight (C21H32O3, MW 332.48), while X-ray crystallography resolves absolute configuration if crystalline forms are obtainable .

Q. How can researchers determine the physicochemical properties (e.g., LogP, solubility) of 3alpha,6alpha-Dihydroxypregnan-20-one?

- Methodological Answer : Calculate LogP using software like MarvinSketch or experimental HPLC retention times. For solubility, perform shake-flask assays in phosphate-buffered saline (pH 7.4) and compare with structurally related compounds (e.g., 3alpha-hydroxy-5alpha-pregnan-20-one has LogP ~4.6 ). Polar surface area (PSA) estimates (~37.3 Ų) predict membrane permeability .

Q. What safety protocols should be followed when handling 3alpha,6alpha-Dihydroxypregnan-20-one in the lab?

- Methodological Answer : Follow guidelines for similar pregnane derivatives: use fume hoods for airborne particle control, wear nitrile gloves and safety goggles, and avoid contact with oxidizers. Store in airtight containers at 2–8°C, referencing safety data for 3alpha,21-dihydroxy-5alpha-pregnan-20-one .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3alpha,6alpha-Dihydroxypregnan-20-one across studies?

- Methodological Answer : Conduct dose-response assays in standardized models (e.g., Xenopus oocytes for GABA receptor modulation) to control batch-to-batch variability. Compare results with structurally similar neurosteroids like tetrahydrodeoxycorticosterone (THDOC; 3alpha,21-dihydroxy-5beta-pregnan-20-one) and brexanolone (3alpha-hydroxy-5alpha-pregnan-20-one) . Validate purity via HPLC (>98%) and confirm stereochemistry to rule out isomer interference .

Q. What experimental designs are optimal for studying the metabolic pathways of 3alpha,6alpha-Dihydroxypregnan-20-one?

- Methodological Answer : Use isotope-labeled tracers (e.g., ³H or ¹⁴C) in hepatocyte cultures to track phase I/II metabolism. Combine LC-MS/MS for metabolite identification and enzyme inhibition assays (CYP3A4, UGT isoforms). Reference protocols from studies on 5alpha-pregnan-3alpha-ol-20-one .

Q. How can researchers address discrepancies in reported LogP values for pregnane derivatives like 3alpha,6alpha-Dihydroxypregnan-20-one?

- Methodological Answer : Replicate measurements using reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water). Cross-validate with computational models (e.g., Molinspiration). For example, 3beta-hydroxy-5beta-pregnan-20-one has LogP 4.6 , while THDOC variants may differ due to hydroxyl group positioning .

Q. What strategies are effective for synthesizing high-purity 3alpha,6alpha-Dihydroxypregnan-20-one?

- Methodological Answer : Start with pregnenolone as a precursor. Perform stereoselective hydroxylation at C3 and C6 using Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., cytochrome P450). Purify via silica gel chromatography and recrystallization in ethyl acetate/hexane . Confirm purity and stereochemistry with chiral HPLC and NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.